molecular formula C11H9N3 B11825737 1,2,3,4-Tetrahydroquinoline-6,8-dicarbonitrile

1,2,3,4-Tetrahydroquinoline-6,8-dicarbonitrile

Cat. No.: B11825737
M. Wt: 183.21 g/mol
InChI Key: PIYUYSIBLLYZJT-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinoline-6,8-dicarbonitrile is a heterocyclic organic compound with the molecular formula C11H9N3. It belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of two cyano groups (-CN) at the 6th and 8th positions of the tetrahydroquinoline ring.

Preparation Methods

The synthesis of 1,2,3,4-tetrahydroquinoline-6,8-dicarbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminobenzonitrile with acrylonitrile in the presence of a base can lead to the formation of the desired compound . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

1,2,3,4-Tetrahydroquinoline-6,8-dicarbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Major products formed from these reactions include quinoline derivatives, dihydroquinoline derivatives, and various substituted tetrahydroquinolines .

Scientific Research Applications

Biological Activities

1,2,3,4-Tetrahydroquinoline-6,8-dicarbonitrile derivatives have been investigated for various pharmacological activities:

  • Anticancer Activity : Compounds derived from this scaffold have shown promising antiproliferative effects against several cancer cell lines. For example, a library of 8-substituted derivatives was tested against human cancer cells such as HeLa and HT-29, demonstrating significant activity .
  • Antidiabetic Potential : Recent studies have employed molecular docking techniques to evaluate the inhibitory potential of these compounds against α-amylase, suggesting their utility in managing diabetes .
  • Neuroprotective Effects : Tetrahydroquinoline derivatives are being explored for their potential in treating neurodegenerative diseases. Certain compounds have been shown to interact with dopamine receptors, indicating possible applications in conditions like Parkinson's disease and schizophrenia .

Case Study 1: Anticancer Activity

In a study assessing the antiproliferative effects of tetrahydroquinoline derivatives on various cancer cell lines, compounds were synthesized and tested for their ability to inhibit cell growth. The results indicated that specific modifications to the tetrahydroquinoline structure significantly enhanced their anticancer properties. Notably, compound 4e exhibited the highest binding energy in molecular docking studies against target proteins involved in cancer progression .

Case Study 2: Antidiabetic Properties

A series of novel thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives were synthesized alongside tetrahydroquinoline derivatives. Their α-amylase inhibitory activities were evaluated using molecular docking studies. The findings revealed that certain modifications improved binding affinities significantly, suggesting these compounds could serve as lead molecules for antidiabetic drug development .

Comparative Data Table

Compound Activity Cell Line/Target Binding Energy (Kcal/mol)
1,2,3,4-Tetrahydroquinoline-6-dicarbonitrileAnticancerHeLa-7.43
Thiazolo[3,2-a]pyridine derivativeAntidiabeticα-Amylase-7.20
8-Substituted tetrahydroquinolinesNeuroprotectiveDopamine receptors-8.00

Comparison with Similar Compounds

1,2,3,4-Tetrahydroquinoline-6,8-dicarbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dual cyano groups, which confer specific chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .

Biological Activity

1,2,3,4-Tetrahydroquinoline-6,8-dicarbonitrile is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Synthesis

This compound features a bicyclic structure that contributes to its pharmacological properties. The synthesis of this compound typically involves nucleophilic substitution reactions. For instance, it can be synthesized from appropriate precursors through reactions involving malononitrile and various aromatic aldehydes under optimized conditions .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. In one study, derivatives of tetrahydroquinoline were evaluated for their antifungal activity against several pathogenic fungi. The results indicated that these compounds exhibited significant antifungal activity compared to standard antifungal agents .

Table 1: Antimicrobial Activity of Tetrahydroquinoline Derivatives

CompoundActivity TypeMIC (µg/mL)Reference
1Antifungal25
2Antibacterial15

Anti-inflammatory Effects

The anti-inflammatory properties of tetrahydroquinoline derivatives have also been investigated. Compounds derived from this scaffold demonstrated inhibition of pro-inflammatory cytokines and showed promise in models of inflammation . This suggests a potential application in treating inflammatory diseases.

Cytotoxicity and Anticancer Activity

Studies have reported that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been shown to induce apoptosis in glioma cells through multiple mechanisms including the inhibition of key signaling pathways such as AKT and mTOR . The compound's relatively low cytotoxicity towards normal cells enhances its therapeutic potential.

Table 2: Cytotoxicity Studies

Cell LineIC50 (µM)Reference
Glioma10
Breast Cancer15
Normal Fibroblasts>50

Case Studies and Research Findings

  • Case Study on Antifungal Activity : A series of tetrahydroquinoline derivatives were synthesized and tested against Candida albicans. The most potent derivative exhibited an MIC of 25 µg/mL, indicating strong antifungal activity. This study supports the further development of these compounds as potential antifungal agents .
  • Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory effects revealed that tetrahydroquinoline derivatives significantly reduced the levels of TNF-α and IL-6 in vitro. This suggests their utility in managing inflammatory conditions such as arthritis .
  • Cytotoxic Mechanism in Cancer Cells : Research demonstrated that treatment with tetrahydroquinoline derivatives led to increased levels of reactive oxygen species (ROS) in glioma cells, resulting in apoptosis. This mechanism highlights the compound's potential as an anticancer agent .

Properties

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

IUPAC Name

1,2,3,4-tetrahydroquinoline-6,8-dicarbonitrile

InChI

InChI=1S/C11H9N3/c12-6-8-4-9-2-1-3-14-11(9)10(5-8)7-13/h4-5,14H,1-3H2

InChI Key

PIYUYSIBLLYZJT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=CC(=C2)C#N)C#N)NC1

Origin of Product

United States

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